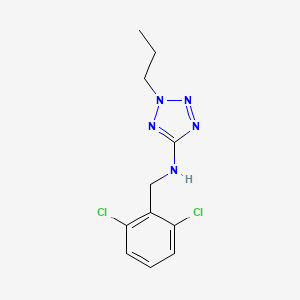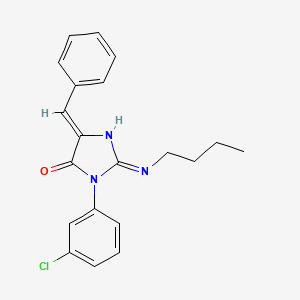![molecular formula C20H12N4O2 B13377431 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one](/img/structure/B13377431.png)
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one is a complex heterocyclic compound that features a fused ring system combining quinazolinone and pyridoquinazolinone structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-phenylpyridin-2-amine using palladium acetate (Pd(OAc)2) as a catalyst. This process includes cyclizative carbonylation of the C(sp2)–H bond, formation of C–C and C–N bonds, and oxidation mediated by copper(II) trifluoroacetate (Cu(TFA)2·H2O) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone moiety, potentially leading to different pharmacologically active compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar quinazolinone structure and exhibit various biological activities.
Pyridoquinazolinones: Compounds with a similar fused ring system, studied for their pharmacological properties.
Uniqueness
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one is unique due to its specific fused ring structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C20H12N4O2 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC名 |
9-(4-oxo-3H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C20H12N4O2/c25-19-12-6-1-3-8-14(12)22-18(23-19)16-10-5-11-17-21-15-9-4-2-7-13(15)20(26)24(16)17/h1-11H,(H,22,23,25) |
InChIキー |
ZPFGMIDPIGZZME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC4=NC5=CC=CC=C5C(=O)N43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13377354.png)
![2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377364.png)
![1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline](/img/structure/B13377367.png)
![4-(Methylamino)-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidine-2-thiol](/img/structure/B13377379.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one](/img/structure/B13377384.png)
methyl]benzenesulfonamide](/img/structure/B13377392.png)
![3-[(2,4-dichlorophenyl)(4-hydroxy-6-methyl-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13377395.png)
![1-Adamantyl({[4-(3,3-dimethyl-1-triazenyl)phenyl]sulfonyl}imino)methanolate](/img/structure/B13377403.png)

![7-Aminopyrimido[4,5-c]pyridazin-5-ol](/img/structure/B13377414.png)
![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B13377425.png)
![(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13377429.png)

![5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13377439.png)
